2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Overview
Description
2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide is a complex organic compound with a molecular formula of C20H18Cl2N2O3S and an average mass of 437.34 Da . This compound is characterized by its unique structure, which includes a pyrrolidinylthio group attached to a dichlorophenyl ring and an ethylphenylacetamide moiety.
Preparation Methods
The synthesis of 2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrrolidinylthio intermediate. This intermediate is then reacted with 3,5-dichlorophenyl and 4-ethylphenylacetamide under specific conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, especially in the presence of strong nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide include other anilides and pyrrolidinylthio derivatives. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical and biological properties. For example, compounds like N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide and N-(4-methoxyphenyl)-2-(3-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide .
Properties
IUPAC Name |
2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c1-2-12-3-5-15(6-4-12)23-18(25)11-28-17-10-19(26)24(20(17)27)16-8-13(21)7-14(22)9-16/h3-9,17H,2,10-11H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJVZWFKFWCOLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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